molecular formula C₈H₇BrN₂O B1144697 4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one CAS No. 1388043-57-9

4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one

Cat. No. B1144697
CAS RN: 1388043-57-9
M. Wt: 227.06
InChI Key:
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Description

“4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one” is a chemical compound that holds immense potential for scientific research. It’s a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Therapeutic Potential

Imidazole, a five-membered heterocyclic moiety, is known for its broad range of chemical and biological properties . Compounds containing imidazole have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antioxidant Potential

Some compounds synthesized with imidazole have shown good scavenging potential, comparable to ascorbic acid . This suggests that “4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one” could potentially be used in antioxidant research.

Inhibition of Cancer Cell Proliferation

In A549 lung cancer cells, certain compounds have shown significant proliferation inhibitions . This suggests that “4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one” could potentially be used in cancer research, particularly in the study of lung cancer.

Mass Spectral Analysis

The mass spectral analysis is an essential technique to not only confirm the molecular weight of a synthesized compound but also to infer potential fragmentation patterns that can provide invaluable structural insights . “4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one” could potentially be used in this field of research.

Crystal Structure Analysis

The 3D d norm surface can be used to identify very close intermolecular interactions . “4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one” could potentially be used in the field of crystal structure analysis.

Synthesis of Indole Derivatives

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and the application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . “4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one” could potentially be used in the synthesis of indole derivatives.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one can be achieved through a four-step process involving condensation, cyclization, bromination, and oxidation reactions.", "Starting Materials": [ "2-Aminobenzimidazole", "2-Methyl-3-oxobutanenitrile", "Bromine", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation reaction between 2-Aminobenzimidazole and 2-Methyl-3-oxobutanenitrile in the presence of sodium hydroxide to form N-(2-cyano-3-oxo-4-methyl-3,4-dihydrobenzimidazol-1-yl)acetamide.", "Step 2: Cyclization reaction of N-(2-cyano-3-oxo-4-methyl-3,4-dihydrobenzimidazol-1-yl)acetamide with sodium hydroxide to form 4-Methyl-1,3-dihydro-2H-benzimidazol-2-one.", "Step 3: Bromination reaction of 4-Methyl-1,3-dihydro-2H-benzimidazol-2-one with bromine to form 4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one.", "Step 4: Oxidation reaction of 4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one with hydrogen peroxide to obtain the final product, 4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one." ] }

CAS RN

1388043-57-9

Product Name

4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one

Molecular Formula

C₈H₇BrN₂O

Molecular Weight

227.06

synonyms

4-Bromo-5-methyl-1H-benzo[d]imidazol-2(3H)-one

Origin of Product

United States

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